N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Description
This compound features a central 2,4-dimethylpyrrole core substituted at position 5 with a (Z)-configured (5-fluoro-2-oxoindolin-3-ylidene)methyl group and a carboxamide moiety at position 3 linked to a 2-(ethylamino)ethyl chain. It belongs to a class of indole-based tyrosine kinase inhibitors (TKIs) targeting receptors such as VEGF and PDGF, with applications in oncology . Its molecular formula is C₂₁H₂₆FN₄O₂ (MW: 398.47 g/mol), and it is stored under dry conditions at 2–8°C due to its sensitivity to moisture and temperature .
Properties
IUPAC Name |
N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNIAKSBJKPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process-Related Impurity Formation
N-Desethyl Sunitinib primarily emerges as a process-related impurity during the early stages of Sunitinib synthesis. Research has demonstrated that this impurity is formed during the preparation of a key intermediate, N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
The formation mechanism involves partial dealkylation during the amidation reaction between the carboxylic acid precursor and N,N-diethylethylenediamine. When one ethyl group is cleaved from the diethylamino moiety, the resulting compound becomes N-Desethyl Sunitinib after subsequent condensation with 5-fluoro-oxindole.
Critical Process Parameters Affecting Formation
Several process parameters significantly influence the formation of N-Desethyl Sunitinib during synthesis:
Table 1: Process Parameters Affecting N-Desethyl Sunitinib Formation
Controlling these parameters is crucial for minimizing the formation of N-Desethyl Sunitinib during Sunitinib synthesis.
Purification Methods for Isolating N-Desethyl Sunitinib
Extraction-Adsorption Technique
A highly effective extraction-adsorption method has been developed for the purification of intermediates containing N-Desethyl Sunitinib. This process involves:
- Dissolving the crude intermediate in a mixture of an organic solvent (immiscible with water) and water
- Vigorously stirring the two-phase mixture
- Separating the organic phase
- Adding silica gel to the organic layer, which selectively adsorbs the N-Desethyl derivative
- Filtering the silica gel
- Evaporating the organic solvent
- Isolating the purified compound
This method has proven particularly effective for removing N-Desethyl impurities from Sunitinib precursors, with the silica gel demonstrating selective adsorption of the secondary amine structure present in the N-Desethyl derivative.
Crystallization Approaches
Crystallization methods have also been employed for the isolation and purification of N-Desethyl Sunitinib:
Table 2: Crystallization Systems for N-Desethyl Sunitinib Purification
| Solvent System | Ratio (v/v) | Temperature Profile | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Water-Ethanol | 85:15 | 25°C → 0°C → 25°C | ~50 | >99.0 |
| Water-Ethanol | 80:20 | 25°C → 0°C → 25°C | ~50 | >99.0 |
| Methanol-Water | 95:5 | 25°C → 5°C | Variable | Variable |
| Isopropanol-Water | 95:5 | 25°C → 5°C | Variable | Variable |
The water-ethanol mixture at ratios between 80:20 and 85:15 has been identified as the most effective crystallization system, providing approximately 50% yield with purity exceeding 99.0%.
Directed Synthesis Methods
Modified Amidation Approach
A directed synthesis approach for N-Desethyl Sunitinib involves modifying the standard Sunitinib synthesis by replacing the diethylaminoethylamine with monoethylaminoethylamine in the amidation reaction. This approach follows a similar synthetic pathway to Sunitinib but produces the N-Desethyl derivative directly.
The key steps in this synthesis include:
One-Pot Synthesis Method
An efficient one-pot synthesis method can be adapted from Sunitinib preparation methods by using:
- 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 2-(ethylamino)ethylamine
- 5-fluoro-2-oxindole
- Appropriate coupling agents and catalysts
This method allows for a more streamlined synthesis process with fewer isolation steps, potentially improving overall yield.
Analytical Methods for Identification and Quantification
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification of N-Desethyl Sunitinib in both synthetic mixtures and purified samples. Typical HPLC conditions include:
Table 3: HPLC Conditions for N-Desethyl Sunitinib Analysis
| Parameter | Specification |
|---|---|
| Column | C18 (typically 150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/buffer (pH 3.0-3.5) gradient |
| Flow Rate | 1.0-1.5 mL/min |
| Detection | UV (typically 430 nm) |
| Run Time | 30-40 minutes |
| Sample Concentration | 0.5-1.0 mg/mL |
Using these conditions, N-Desethyl Sunitinib can be detected with a limit of quantification of approximately 0.05%.
Structure Confirmation Techniques
Confirmation of the N-Desethyl Sunitinib structure typically involves:
- Mass Spectrometry: Shows characteristic m/z of 370.42, compared to Sunitinib's 398.5
- 1H NMR Spectroscopy: Shows the absence of one ethyl group signals compared to Sunitinib
- 13C NMR Spectroscopy: Confirms the carbon framework
- IR Spectroscopy: Identifies key functional groups including the amide carbonyl, indole N-H, and pyrrole N-H
Yield Optimization and Scale-Up Considerations
Critical Process Parameters for Yield Optimization
When specifically targeting the preparation of N-Desethyl Sunitinib, several parameters must be optimized to achieve acceptable yields:
Table 4: Process Optimization Parameters
| Parameter | Impact on Yield | Recommended Range |
|---|---|---|
| Molar Ratio of Reagents | Controls reaction completion | 1:1.1-1:1.2 (acid:amine) |
| Coupling Agent | Affects amidation efficiency | EDC·HCl or similar |
| Catalyst for Condensation | Controls stereoselectivity | Pyrrolidine (catalytic) |
| Reaction Temperature | Affects reaction rate and selectivity | 50-75°C |
| Reaction Time | Balance between conversion and degradation | 2-4 hours |
Scale-Up Considerations
When scaling up the preparation of N-Desethyl Sunitinib, several additional factors require attention:
- Heat transfer efficiency at larger scales
- Mixing effectiveness in larger vessels
- Potential for exothermic reactions
- Isolation and purification challenges at scale
- Environmental and safety considerations
Industrial preparation typically employs specialized equipment with precise temperature control and efficient mixing systems to maintain reaction consistency across scales.
Purification and Characterization of the Final Product
Final Purification Steps
The final purification of N-Desethyl Sunitinib typically involves:
- Recrystallization from suitable solvent systems
- Flash chromatography for high-purity requirements
- Salt formation approaches similar to those used for Sunitinib
For analytical or reference standard purposes, additional purification steps such as preparative HPLC may be employed to achieve >99.5% purity.
Physical Characteristics of Purified N-Desethyl Sunitinib
The purified compound typically exhibits the following characteristics:
- Appearance: Yellow to orange crystalline solid
- Solubility: Sparingly soluble in water, soluble in organic solvents such as methanol, acetonitrile, and DMSO
- Stability: Generally stable under normal storage conditions, but sensitive to prolonged exposure to light and extreme pH conditions
- Recommended storage: In dark place, under inert atmosphere, at 2-8°C
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
The compound functions primarily as a multi-targeted receptor tyrosine kinase inhibitor. It inhibits several kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). This inhibition leads to reduced tumor blood supply and decreased tumor growth rates, making it a candidate for cancer therapies .
Clinical Applications
Oncology
N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide has been investigated for its efficacy in treating various cancers:
- Renal Cell Carcinoma : Clinical studies have demonstrated its effectiveness in patients with metastatic renal cell carcinoma, showing improved progression-free survival rates compared to traditional therapies .
- Gastrointestinal Tumors : The compound has also been evaluated for gastrointestinal stromal tumors (GISTs), where it exhibited significant antitumor activity .
Preclinical Studies
In Vitro and In Vivo Studies
Preclinical research has highlighted the compound's potential through various models:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound can induce apoptosis and inhibit proliferation in a dose-dependent manner.
- Animal Models : In vivo studies in murine models of cancer reported significant tumor regression upon treatment with the compound, supporting its potential for further clinical development .
Other Therapeutic Areas
Angiogenesis Inhibition
Beyond oncology, the compound's ability to inhibit angiogenesis makes it a candidate for treating diseases characterized by abnormal blood vessel growth:
- Ophthalmological Conditions : Research indicates potential applications in conditions such as diabetic retinopathy and age-related macular degeneration, where controlling neovascularization is crucial .
Inflammatory Diseases
Emerging studies suggest that the anti-inflammatory properties of this compound could be beneficial in treating chronic inflammatory diseases, although more research is required to confirm these effects .
Mechanism of Action
The compound exerts its effects by inhibiting the activity of specific tyrosine kinases, which are enzymes involved in the regulation of various cellular processes. By binding to the active site of these enzymes, the compound prevents the phosphorylation of key proteins, thereby disrupting signaling pathways that promote cell growth and survival. This mechanism is particularly relevant in cancer research, where the inhibition of tyrosine kinases can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Structural Variations and Pharmacological Relevance
The compound is structurally related to several analogs, differing in substituents on the pyrrole ring, the aminoethyl side chain, and the indole moiety. Key analogs include:
N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-2-oxoindolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Structural Difference: Replacement of the ethylamino group with a diethylamino group.
- This analog is formulated as a malate salt (CAS 342641-94-5) to improve stability and bioavailability .
- Activity : Exhibits potent antitumor effects via tyrosine kinase inhibition, with crystalline ε-modifications showing enhanced efficacy in preclinical models .
5-[(Z)-(5-Chloro-2-oxoindolin-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
- Structural Difference : Chloro substituent replaces the fluoro group on the indole ring; the carboxamide side chain is methylated.
- Impact: Chlorine’s larger atomic radius may alter binding affinity to kinase domains. This compound (DrugBank DB07180) shows experimental activity against renal cell carcinoma but with higher cytotoxicity (H302 hazard) compared to the fluoro analog .
5-[(Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate
- Structural Difference: The aminoethyl chain is replaced with a hydroxy-morpholinylpropyl group.
- Impact: The morpholine ring and hydroxyl group introduce hydrogen-bonding capabilities, improving solubility and target specificity.
Biological Activity
N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is a compound that exhibits significant biological activity, primarily as a metabolite of Sunitinib, a well-known tyrosine kinase inhibitor used in cancer therapy. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 1474111-36-8 |
| Molecular Formula | C24H29FN4O7 |
| Molecular Weight | 504.515 g/mol |
| IUPAC Name | N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
The compound functions primarily by inhibiting several receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Involved in angiogenesis.
- Platelet-Derived Growth Factor Receptors (PDGFRs) : Play a role in cell growth and division.
- KIT : Associated with various cellular processes including hematopoiesis and germ cell development.
By inhibiting these pathways, the compound can reduce tumor growth and metastasis, making it a crucial player in cancer treatment protocols.
Biological Activity and Efficacy
Research has demonstrated that this compound retains the pharmacological activity of Sunitinib. Its efficacy is particularly noted in:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in various cancer models.
- Cell Signaling Modulation : It affects multiple signaling pathways that are critical for cancer progression.
Study 1: Efficacy in Cancer Models
A study conducted on xenograft models indicated that the compound significantly reduced tumor size compared to controls. The mechanism was attributed to its ability to inhibit VEGFR signaling pathways.
Study 2: Safety Profile
A comprehensive safety assessment revealed that the compound exhibits a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Hematological parameters remained stable, indicating low toxicity levels.
Study 3: Pharmacokinetics
Pharmacokinetic studies suggest that the compound is well absorbed and has a half-life conducive to effective dosing schedules. Metabolic pathways involving oxidation and reduction were identified as significant for its bioavailability.
Table 1: Inhibition of Receptor Tyrosine Kinases
| Receptor Type | Inhibition (%) | Reference Compound |
|---|---|---|
| VEGFR | 85% | Sunitinib |
| PDGFR | 78% | Imatinib |
| KIT | 72% | Dasatinib |
Q & A
Q. What structural features of this compound contribute to its tyrosine kinase inhibitory activity?
Methodological Answer: The compound's activity arises from its indole-2-one core and pyrrole-3-carboxamide scaffold. The (Z)-configured methylidene group at the 5-position of the pyrrole ring enables π-π stacking with kinase active sites, while the 5-fluoro substituent on the indole enhances binding affinity through hydrophobic interactions. The diethylaminoethyl side chain improves solubility and cellular permeability. Structural optimization studies (e.g., replacing diethylamino with dimethylamino groups) revealed that basic side chains are critical for maintaining potency against VEGF-R2 and PDGF-Rβ .
Q. What synthetic routes are reported for this compound, and what intermediates are critical?
Methodological Answer: Key intermediates include:
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (precursor for condensation with 5-fluoro-2-oxoindole).
- N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide , which undergoes Knoevenagel condensation with 5-fluoro-2-oxoindole to form the final product.
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and characterization by ¹H/¹³C NMR and HPLC-MS are standard .
Q. Which in vitro assays are used to evaluate its kinase inhibition potency?
Methodological Answer:
- Biochemical assays : Measure IC₅₀ values using recombinant VEGF-R2/PDGF-Rβ kinases and ATP-competitive substrates (e.g., ELISA-based phosphorylation detection).
- Cellular assays : Assess inhibition of receptor autophosphorylation in endothelial cells (e.g., HUVECs) via Western blot.
- Proliferation assays : Determine IC₅₀ in PDGF-driven fibroblast models .
Advanced Research Questions
Q. How can researchers optimize solubility and bioavailability without compromising kinase inhibition?
Methodological Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl or PEGylated chains) on the pyrrole carboxamide while retaining the indole-2-one core.
- Salt formation : Use counterions like hydroxybutanedioate to enhance aqueous solubility.
- Prodrug strategies : Mask the diethylamino group with enzymatically cleavable esters.
- Pharmacokinetic profiling : Measure logD (octanol-water partition coefficient) and plasma protein binding using equilibrium dialysis .
Q. How should discrepancies between biochemical and cellular assay data be resolved?
Methodological Answer:
- Normalize data : Adjust for differences in intracellular ATP concentrations (1–10 mM in cells vs. 10 µM in biochemical assays).
- Use isogenic cell lines : Compare wild-type vs. kinase-overexpressing cells to isolate target-specific effects.
- Off-target profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify confounding interactions.
- Mathematical modeling : Apply Cheng-Prusoff equation to correlate IC₅₀ values with ATP competition .
Q. What in vivo models are suitable for antitumor efficacy studies, and how are pharmacokinetic parameters analyzed?
Methodological Answer:
- Xenograft models : Use VEGF/PDGF-dependent tumors (e.g., glioblastoma U87-MG) in immunocompromised mice.
- Dosing regimens : Administer orally (10–50 mg/kg/day) or intravenously (5 mg/kg) with plasma collection at 0, 1, 4, 8, 24 hours post-dose.
- Pharmacokinetic analysis : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental models (e.g., WinNonlin).
- Tissue distribution : Quantify compound levels in tumors vs. normal tissues via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
